molecular formula C14H19N B13214280 3-{Spiro[2.5]octan-6-yl}aniline

3-{Spiro[2.5]octan-6-yl}aniline

Cat. No.: B13214280
M. Wt: 201.31 g/mol
InChI Key: CLZIOBCSWRMRGB-UHFFFAOYSA-N
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Description

3-{Spiro[25]octan-6-yl}aniline is a chemical compound with the molecular formula C14H19N It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Spiro[2.5]octan-6-yl}aniline typically involves the formation of the spirocyclic structure followed by the introduction of the aniline group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclohexanone derivative with aniline in the presence of a catalyst can yield the desired spirocyclic aniline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-{Spiro[2.5]octan-6-yl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives .

Scientific Research Applications

3-{Spiro[2.5]octan-6-yl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{Spiro[2.5]octan-6-yl}aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Spiro[2.5]octan-6-yl}aniline is unique due to its specific combination of a spirocyclic structure with an aniline group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

3-spiro[2.5]octan-6-ylaniline

InChI

InChI=1S/C14H19N/c15-13-3-1-2-12(10-13)11-4-6-14(7-5-11)8-9-14/h1-3,10-11H,4-9,15H2

InChI Key

CLZIOBCSWRMRGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC(=CC=C3)N)CC2

Origin of Product

United States

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